molecular formula C16H25N3O B7916674 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7916674
M. Wt: 275.39 g/mol
InChI Key: ATQPZMKWHFWLKT-HNNXBMFYSA-N
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Description

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is a tertiary amine-containing acetamide derivative characterized by a chiral piperidine scaffold substituted with benzyl-ethyl-amino and ethanone groups. Its molecular formula is C₁₇H₂₆N₃O, with a molecular weight of 289.42 g/mol . The compound is synthesized via multistep reactions, often involving nucleophilic substitution or coupling reactions. For example, similar analogues like 2-Amino-1-(piperidin-1-yl)ethanone are synthesized using chloroacetyl chloride and piperidine in acetonitrile, yielding up to 80% . The stereochemistry at the S-configured piperidine position is critical for its structural integrity, as evidenced by analogues such as (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-74-6), which shares a related chiral backbone .

Key spectral data for validation includes ¹H NMR and ¹³C NMR, where the piperidine ring protons typically resonate between δ 1.5–3.5 ppm, and the ethanone carbonyl appears near δ 165–170 ppm . Purity is often confirmed via HPLC (>95%) and mass spectrometry (e.g., ESI+ mode) .

Properties

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQPZMKWHFWLKT-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl bromide under basic conditions.

    Attachment of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzyl-ethyl-amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight and Reactivity: The benzyl-ethyl-amino group in the target compound increases molecular weight by ~148 g/mol compared to unsubstituted 2-Amino-1-(piperidin-1-yl)ethanone .

Tetrazole-containing analogues require additional steps (e.g., sodium azide reactions), lowering yields to 65–75% .

Spectral and Purity Profiles: Hydroxyacetophenone derivatives (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) show distinct ¹H NMR shifts (δ 6.8–7.5 ppm for aromatic protons) compared to piperidine-based compounds . All compounds exhibit >95% purity when analyzed via HPLC or mass spectrometry .

Functional Analogues with Modified Backbones

Imidazolopiperazine Derivatives

Compounds such as 2-Amino-1-(2-(4-fluorophenyl)-3-(3-fluoro-phenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone (Compound 23) incorporate fused imidazole-piperazine rings. These derivatives exhibit:

  • Higher molecular complexity (e.g., C₂₃H₂₅F₂N₅O, MW 437.47).
  • Enhanced thermal stability (desolvation up to 400°C) .
  • Utilization of advanced coupling reagents (e.g., HATU) for amide bond formation, contrasting with the target compound’s simpler nucleophilic substitution pathways.

Antipsychotic Drug Analogues

Iloperidone-related compounds (e.g., 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone) share the ethanone-piperidine motif but feature fluorinated benzoisoxazole groups. These modifications confer antipsychotic activity and higher molecular weights (e.g., m/z 443) .

Physicochemical and Pharmacological Implications

  • Solubility: Piperidine derivatives with polar groups (e.g., hydroxyl in ) show improved aqueous solubility compared to lipophilic benzyl-ethyl-amino substituents.

Biological Activity

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone, also known as (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, is a complex organic compound notable for its potential therapeutic applications. Its molecular formula is C19H31N3O, and it has a molecular weight of 317.5 g/mol. This compound is characterized by a piperidine ring and an amino group, which contribute to its unique pharmacological properties.

Structural Characteristics

The structure of this compound includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many biologically active compounds.
  • Amino Group : Contributes to the compound's ability to interact with various biological targets.
  • Benzyl-Ethyl-Amino Substituent : This substituent may influence the compound's binding affinity to specific receptors.

Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in various biochemical pathways. Preliminary studies suggest that it could act as an inhibitor or modulator of certain biological processes, particularly those related to neurological functions and potentially viral replication pathways.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-N-benzylpiperidineC13H18N2Lacks methylbutanone moiety
4-Amino-N-benzylpiperidineC13H18N2Simpler structure without additional functional groups
2-Amino-1-[3-(benzyl(isopropyl)amino)piperidin-1-yl]-3-methylbutan-1-oneC20H33N3OContains isopropyl instead of ethyl group

The unique substitution pattern of this compound may significantly influence its biological activity compared to these analogs.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research on piperidine derivatives highlights their potential therapeutic roles:

  • Pyrrolidine Alkaloids : Studies have shown that certain pyrrolidine derivatives exhibit antibacterial activity against multiple pathogens, suggesting that modifications in the piperidine structure could enhance biological efficacy .
  • Antiviral Potential : Some compounds similar in structure have been investigated for their interactions with viral replication pathways, indicating that further exploration of this compound could yield insights into antiviral applications.

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